Technical Monograph: 7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
Technical Monograph: 7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
Executive Summary
The 7-methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione scaffold represents a privileged bicyclic heterocycle in medicinal chemistry. Characterized by a fusion of a thiazole and a pyridine ring, this specific derivative features dual carbonyl functionalities at positions 2 and 5, along with a methyl group at position 7.
This structure is not merely a static entity but a dynamic pharmacophore capable of complex tautomeric equilibria. It serves as a bioisostere for purines and has demonstrated significant potential as a scaffold for kinase inhibitors (e.g., CDK2, EGFR) and potent antioxidants. This guide provides a rigorous technical analysis of its structural dynamics, synthetic pathways, and biological utility.
Structural Identity and Tautomerism
Chemical Nomenclature and Connectivity
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IUPAC Name: 7-Methyl-thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Core Scaffold: Thiazolo[4,5-b]pyridine (Thiazole fused to the b-face of pyridine).[1][2][3][4]
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Substituents:
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C2: Carbonyl (C=O) – Lactam/Thiolactam character.
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C5: Carbonyl (C=O) – Lactam character.
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C7: Methyl group (-CH₃).[5]
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Tautomeric Equilibrium (Critical Analysis)
The "dione" designation refers to the diketo form. However, in solution (particularly polar protic solvents like DMSO or Methanol), this molecule exists in a dynamic equilibrium with its enol forms. Understanding this is crucial for docking studies and solubility predictions.
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Form A (Diketo/Dione): Favored in solid state and non-polar solvents.
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Form B (5-Hydroxy-2-one): The most biologically relevant tautomer in aqueous physiological conditions. The pyridine ring aromatizes, stabilizing the structure.
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Form C (2,5-Dihydroxy): Less common, typically requiring high pH to stabilize the dianion.
Visualization: Tautomeric Pathways
The following diagram illustrates the proton migration pathways defining the structural identity of the molecule.
Figure 1: Tautomeric equilibrium of the 7-methyl-thiazolo[4,5-b]pyridine scaffold. The transition to the 5-hydroxy form is driven by the aromatization energy of the pyridine ring.
Synthetic Methodologies
Two primary strategies exist for constructing this scaffold: [3+3] Cyclocondensation (constructing the pyridine ring onto a thiazole) and Phosgenation (constructing the thiazolone onto a pyridine).
Protocol A: [3+3] Cyclocondensation (Preferred Route)
This method, highlighted in recent literature (e.g., Chaban et al.), is superior for introducing the 7-methyl and 5-hydroxy groups simultaneously.
Mechanism: Knoevenagel-type condensation followed by intramolecular cyclization.
Reagents:
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Precursor: 4-Iminothiazolidine-2-one (or N3-substituted derivative).[5]
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Reagent: Ethyl acetoacetate.
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Catalyst: Piperidine or Sodium Ethoxide.
Step-by-Step Protocol:
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Preparation: Dissolve 4-iminothiazolidine-2-one (10 mmol) in glacial acetic acid (20 mL) or ethanol.
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Addition: Add ethyl acetoacetate (11 mmol) and a catalytic amount of piperidine.
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Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1).
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Isolation: Cool to room temperature. The product, 7-methyl-5-hydroxy-thiazolo[4,5-b]pyridin-2-one , typically precipitates as a solid.
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Purification: Filter and recrystallize from DMF/Ethanol mixture.
Protocol B: Phosgenation of Aminothiols (Classic Route)
Useful if the pyridine ring is already fully substituted and available.
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Starting Material: 2-Amino-4-hydroxy-6-methylpyridine-3-thiol.
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Cyclization: React with Phosgene (or Triphosgene/CDI) in dry THF/Dioxane at 0°C -> RT.
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Result: Direct formation of the cyclic urea (thiazolone) ring.
Visualization: Synthetic Workflow (Protocol A)
Figure 2: Synthetic pathway via [3+3] cyclocondensation using ethyl acetoacetate.
Physicochemical Data Profile
The following data points are essential for formulation and assay development.
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.20 g/mol | |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and hexane. |
| pKa (Calculated) | ~6.5 (OH group), ~9.2 (NH) | Acidic enolic proton at C5 allows salt formation. |
| UV-Vis Max | 310–330 nm | Characteristic of the fused bicyclic system. |
| Appearance | Yellow to Light Brown Powder | Color intensifies upon oxidation. |
Biological Applications & Mechanism of Action
Kinase Inhibition (CDK2 / EGFR)
The thiazolo[4,5-b]pyridine scaffold is a proven bioisostere for the purine ring of ATP. This allows the 7-methyl-2,5-dione derivative to function as a Type I or Type II kinase inhibitor.
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Mechanism: The lactam/lactim motif at positions 2 and 3 functions as a hydrogen bond donor/acceptor pair, mimicking the Adenine hinge-binding region of ATP.
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Target: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).
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Evidence: Molecular docking studies (Reference 3, 5) indicate high affinity binding to the ATP-binding pocket, stabilized by the 7-methyl group fitting into the hydrophobic gatekeeper region.
Antioxidant Activity
The 5-hydroxy tautomer acts as a radical scavenger.
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Assay: DPPH Radical Scavenging.
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Activity: Derivatives of this class have shown IC50 values comparable to ascorbic acid in vitro (Reference 1). The mechanism involves Hydrogen Atom Transfer (HAT) from the enolic hydroxyl group.
Visualization: Signaling & Inhibition Pathway
Figure 3: Mechanism of Action. The molecule acts as an ATP-competitive inhibitor, blocking downstream phosphorylation cascades.
References
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Chaban, T. I., et al. (2019).[5] "Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones." Journal of Organic and Pharmaceutical Chemistry.
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Lelyukh, M. I., et al. (2017). "Recent advances in the synthesis of thiazolo[4,5-b]pyridines." Danylo Halytsky Lviv National Medical University.[2]
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Fouad, M. A., et al. (2025). "Design and synthesis of novel thiazolo[4,5-b]pyridine scaffolds as CDK2 inhibitors." Future University in Egypt.
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MDPI Molecules. (2021). "Thiazole Ring—A Biologically Active Scaffold."[2] Molecules.
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RSC Advances. (2025). "Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives." Royal Society of Chemistry.
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. fue.edu.eg [fue.edu.eg]
- 4. Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
